molecular formula C12H10O6S4 B8684394 4-[(4-Sulfophenyl)disulfanyl]benzenesulfonic acid

4-[(4-Sulfophenyl)disulfanyl]benzenesulfonic acid

Cat. No. B8684394
M. Wt: 378.5 g/mol
InChI Key: LUENVHHLGFLMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07183304B2

Procedure details

To a solution of phenyl disulfide (4.36 g, 20 mmol) in dichloromethane (40 mL) at 0° C. is added a solution of chlorosulfonic acid (4.64 g, 2.95 mL, 40 mmol) in dichloromethane (60 mL) dropwise. The mixture is stirred at 0° C. for 1 hour followed by 1.5 hours at room temperature. The reaction mixture is concentrated to dryness in vacuo and the residue is partitioned between diethyl ether and water. The water phase is separated, made basic with 2N aqueous sodium hydroxide and concentrated in vacuo to half the volume. The resulting solution is refrigerated overnight. The precipitate formed overnight is discarded, the filtrate is concentrated further in vacuo until a solid started to appear. The mixture is placed in the refrigerator for 2 hours. The mixture is treated with ethanol, the solid formed is filtered, washed with ethanol twice and dried under high vacuum overnight at room temperature to give 6.0 g of 4,4′-dithiobisbenzenesulfonic acid as a white solid: [M−1]−=398.8.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
2.95 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][S:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[S:16]([OH:19])(=[O:18])=[O:17]>ClCCl>[C:12]1([S:16]([OH:19])(=[O:18])=[O:17])[CH:13]=[CH:14][C:9]([S:8][S:7][C:1]2[CH:2]=[CH:3][C:4]([S:16]([OH:19])(=[O:18])=[O:17])=[CH:5][CH:6]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
4.36 g
Type
reactant
Smiles
C1(=CC=CC=C1)SSC1=CC=CC=C1
Name
Quantity
2.95 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 1.5 hours at room temperature
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between diethyl ether and water
CUSTOM
Type
CUSTOM
Details
The water phase is separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to half the volume
WAIT
Type
WAIT
Details
The resulting solution is refrigerated overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate formed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated further in vacuo until a solid
WAIT
Type
WAIT
Details
The mixture is placed in the refrigerator for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The mixture is treated with ethanol
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with ethanol twice
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight at room temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)SSC1=CC=C(C=C1)S(=O)(=O)O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.